

# Definitive Structure Elucidation of a Novel Methylenecyclooctane Sesquiterpenoid: A Comparative Analysis

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## Compound of Interest

Compound Name: *Methylenecyclooctane*

Cat. No.: *B14016971*

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This guide provides a comprehensive comparison of analytical techniques for the structural validation of a novel **methylenecyclooctane**-containing sesquiterpenoid, designated NMC-1. The performance of these techniques is compared with data from known, structurally related compounds, Alternative A (a germacrane-type sesquiterpenoid) and Alternative B (a eudesmane-type sesquiterpenoid), offering a clear perspective on the definitive assignment of NMC-1's molecular architecture.

The unequivocal determination of a novel compound's structure is a cornerstone of natural product chemistry and drug discovery. The following sections detail the experimental data and protocols that collectively confirm the constitution and relative stereochemistry of NMC-1.

## Comparative Data Analysis

The structural elucidation of NMC-1 was achieved through a combination of spectroscopic techniques. The data obtained for NMC-1 is presented below in comparison to two known alternative structures to highlight the key differences that enable definitive characterization.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Compound	Molecular Formula	Calculated Mass (m/z)	Measured Mass (m/z)
NMC-1	C <sub>15</sub> H <sub>24</sub> O <sub>2</sub>	236.1776	236.1771
Alternative A	C <sub>15</sub> H <sub>22</sub> O <sub>2</sub>	234.1620	234.1618
Alternative B	C <sub>15</sub> H <sub>26</sub> O <sub>2</sub>	238.1933	238.1931

Table 2: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>) for Key Resonances

Compound	δH (ppm), multiplicity, J (Hz)	Assignment
NMC-1	4.98 (s), 4.85 (s)	Exocyclic methylene protons
3.85 (dd, 11.5, 4.5)	Proton adjacent to hydroxyl	
1.75 (s)	Methyl group on double bond	
Alternative A	5.10 (d, 9.5), 4.90 (d, 1.5)	Endocyclic olefinic protons
4.15 (t, 8.0)	Proton adjacent to hydroxyl	
1.65 (s)	Methyl group	
Alternative B	1.25 (s), 0.95 (d, 7.0)	Methyl groups
3.60 (m)	Proton adjacent to hydroxyl	
No olefinic protons		

Table 3: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>) for Key Resonances

Compound	$\delta$ C (ppm)	Assignment
NMC-1	150.2	Quaternary olefinic carbon
112.5	Exocyclic methylene carbon	
78.5	Carbon bearing hydroxyl	
20.8	Methyl carbon	
Alternative A	135.8, 125.4	Endocyclic olefinic carbons
75.1	Carbon bearing hydroxyl	
16.2	Methyl carbon	
Alternative B	45.3, 35.1	Quaternary carbons
72.8	Carbon bearing hydroxyl	
22.5, 18.9	Methyl carbons	

The data presented clearly differentiates NMC-1 from the alternative structures. The HRMS data establishes the molecular formula of NMC-1 as  $C_{15}H_{24}O_2$ .<sup>[1][2][3]</sup> The  $^1H$  and  $^{13}C$  NMR data are particularly informative, with the distinct chemical shifts for the exocyclic methylene group in NMC-1 ( $\delta$ H 4.98 and 4.85 ppm;  $\delta$ C 112.5 ppm) being a key identifier of the **methylenecyclooctane** core, which is absent in the alternatives.<sup>[4][5][6]</sup>

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: Agilent 6545 Q-TOF LC/MS
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Sample Preparation: 1 mg of the purified compound was dissolved in 1 mL of methanol. The solution was further diluted to 10  $\mu$ g/mL with methanol.

- Data Acquisition: The sample was infused directly into the mass spectrometer at a flow rate of 5  $\mu$ L/min. The instrument was operated in high-resolution mode (4 GHz), and data was collected over a mass range of m/z 100-1000.
- Data Analysis: The molecular formula was determined by analyzing the accurate mass of the protonated molecule  $[M+H]^+$  and its isotopic pattern.[1][2][7]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
- Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform ( $CDCl_3$ ).
- 1D NMR ( $^1H$  and  $^{13}C$ ): Standard pulse programs were used for the acquisition of  $^1H$  and  $^{13}C$  NMR spectra.
- 2D NMR (COSY, HSQC, HMBC):
  - COSY (Correlation Spectroscopy): The gradient-enhanced COSY experiment was used to establish  $^1H$ - $^1H$  spin-spin coupling networks.[8][9][10]
  - HSQC (Heteronuclear Single Quantum Coherence): The gradient-enhanced HSQC experiment was performed to identify direct one-bond  $^1H$ - $^{13}C$  correlations.[8][9][11]
  - HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to determine two- and three-bond correlations between protons and carbons.[8][9][11]
- Data Processing: All NMR data were processed using Bruker TopSpin software.

## Single-Crystal X-ray Diffraction

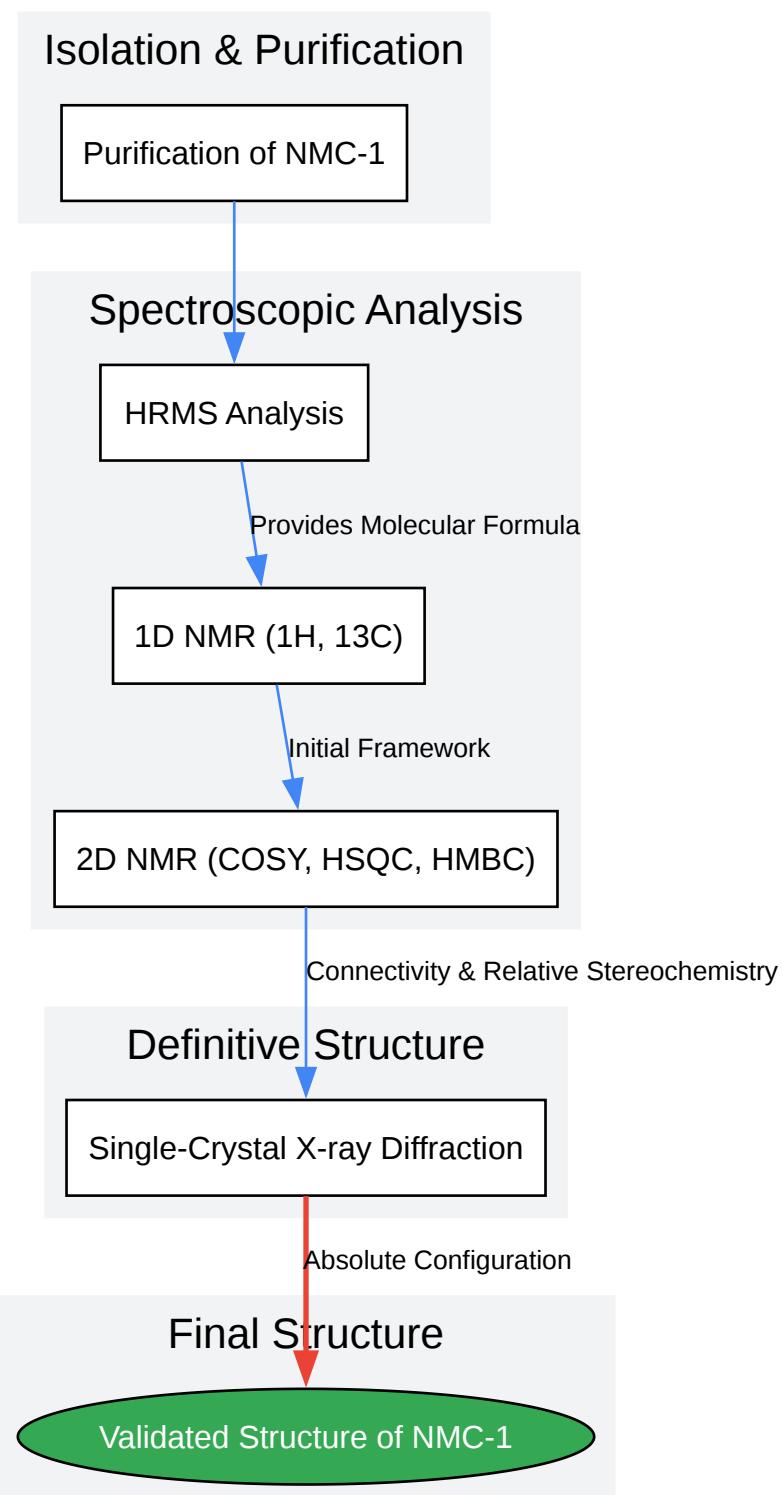
- Crystal Growth: Crystals of NMC-1 suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane.
- Data Collection: A suitable crystal was mounted on a Bruker D8 Venture diffractometer equipped with a Photon II detector and a Mo-K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ).

- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . The absolute configuration was determined using the Flack parameter.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Visualizing the Workflow

The logical flow of the structure elucidation process is a critical aspect of novel compound validation.

## Workflow for Novel Compound Structure Validation

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Caption: Workflow for the validation of a novel chemical structure.

The definitive structure of NMC-1 was ultimately confirmed by single-crystal X-ray diffraction, which provided the absolute configuration and corroborated the assignments made from NMR and MS data. This multi-technique approach ensures the highest confidence in the structural assignment of a novel compound.

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